Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione
Description
Significance of Fused Heterocyclic Systems in Drug Discovery
Fused heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates. guidechem.com Their prevalence stems from several key advantages. The fusion of multiple rings creates a three-dimensional architecture that can mimic the complex shapes of endogenous ligands, enabling high-affinity binding to biological macromolecules such as enzymes and receptors. researchgate.net This structural rigidity also reduces the conformational flexibility of the molecule, which can lead to improved selectivity and reduced off-target effects.
Furthermore, the diverse array of heteroatoms (such as nitrogen, oxygen, and sulfur) that can be incorporated into these ring systems, along with various possible substitution patterns, provides a rich platform for modulating a compound's physicochemical properties. nih.gov This allows for the fine-tuning of characteristics like solubility, metabolic stability, and bioavailability, which are critical for a drug's success. The inherent biological activity of many fused heterocyclic systems, including anticancer, antimicrobial, and anti-inflammatory properties, further underscores their importance in the development of new medicines. guidechem.com
Overview of the Quinazoline (B50416) and Imidazoquinazoline Frameworks as Privileged Medicinal Scaffolds
The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is given to molecular frameworks that are able to bind to multiple, unrelated biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Quinazoline derivatives have demonstrated a remarkable range of biological effects, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial activities. nih.govnih.gov The versatility of the quinazoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the creation of large libraries of compounds for biological screening. nih.gov
The fusion of an imidazole (B134444) ring to the quinazoline core gives rise to the imidazoquinazoline framework, a class of compounds that has also garnered significant attention in pharmaceutical research. This fusion can result in several isomers, with the imidazo[1,2-c]quinazoline skeleton being a prominent example. nih.gov Derivatives of the imidazo[1,2-c]quinazoline scaffold have been reported to exhibit a wide array of biological activities, including anticancer, α-glucosidase inhibitory, and antimicrobial effects. nih.gov The combination of these two pharmacologically important heterocycles in a single fused system offers the potential for novel and enhanced therapeutic properties.
While extensive research has been conducted on various derivatives of the imidazo[1,2-c]quinazoline scaffold, detailed scientific literature focusing specifically on the synthesis, characterization, and biological evaluation of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione is limited. However, the foundational importance of the parent scaffold in medicinal chemistry suggests that this specific dione (B5365651) derivative may hold untapped therapeutic potential.
Below are data tables summarizing the biological activities of some reported imidazo[1,2-c]quinazoline derivatives, highlighting the therapeutic promise of this chemical class.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine-fused Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 13k | HCC827 (Lung) | 0.09 | mdpi.com |
| 13k | A549 (Lung) | 0.21 | mdpi.com |
| 13k | MCF-7 (Breast) | 0.43 | mdpi.com |
| 13k | SH-SY5Y (Neuroblastoma) | 0.12 | mdpi.com |
This table presents the half-maximal inhibitory concentration (IC50) values for compound 13k, a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, against various cancer cell lines.
Table 2: α-Glucosidase Inhibitory Activity of Substituted Imidazo[1,2-c]quinazolines
| Compound ID | α-Glucosidase IC50 (µM) | Reference |
| 11j | 12.44 ± 0.38 | nih.gov |
| Acarbose (B1664774) (Standard) | 750.0 ± 1.5 | nih.gov |
This table shows the potent α-glucosidase inhibitory activity of compound 11j, a polysubstituted imidazo[1,2-c]quinazoline, in comparison to the standard drug acarbose.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroimidazo[1,2-c]quinazoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-8-5-13-9(12-8)6-3-1-2-4-7(6)11-10(13)15/h1-4H,5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRBSBCNHXMFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C3C=CC=CC3=NC(=O)N21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229271 | |
| Record name | Imidazo(1,2-c)quinazoline-2,5(3H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78754-92-4 | |
| Record name | Imidazo(1,2-c)quinazoline-2,5(3H,6H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078754924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC363990 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazo(1,2-c)quinazoline-2,5(3H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZO(1,2-C)QUINAZOLINE-2,5(3H,6H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Z1Z5TS7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Imidazo 1,2 C Quinazoline 2,5 3h,6h Dione and Its Analogs
Classical Approaches to Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Synthesis
Traditional methods for constructing the imidazo[1,2-c]quinazoline framework have long relied on foundational organic reactions, primarily involving cyclization and condensation steps from readily available precursors.
Cyclization Reactions of o-Aminonitriles with Isocyanates
A direct and effective method for synthesizing the imidazo[1,2-c]quinazoline core involves the reaction of ortho-aminobenzonitriles with isocyanates. This approach leverages the dual reactivity of the o-aminonitrile starting material. A notable example is the reaction of anthranilonitrile with 2-chloroethyl isocyanate, which first yields 2-[3-(2-chloroethyl)ureido]benzonitrile. researchgate.net This intermediate, upon heating or treatment with a base, undergoes a double cyclization event to form 2,6-dihydroimidazo[1,2-c]quinazolin-5-(3H) one in excellent yields. researchgate.net
The general principle of this reaction has been extended to synthesize related structures. For instance, the cyclocondensation of 2-isocyanatobenzonitrile with α-aminoketones is a known route to produce 5-oxo-6H-imidazo[1,2-c]quinazolines. researchgate.net This highlights the versatility of using isocyanate-activated precursors to build the quinazolinone portion of the fused heterocyclic system.
Condensation Reactions in this compound Formation
Condensation reactions are fundamental to the synthesis of the imidazo[1,2-c]quinazoline scaffold, often involving multiple steps to build the fused ring system. A common strategy begins with the synthesis of a 2-(2-aminophenyl)-1H-imidazole intermediate. This key intermediate can be prepared through the condensation of components like 2-nitrobenzaldehyde (B1664092) and other reagents, followed by the reduction of the nitro group to an amine. nih.govut.ac.ir
Once the 2-(2-aminophenyl)-1H-imidazole is obtained, a final condensation-cyclization step with a suitable one-carbon (C1) synthon completes the quinazolinone ring. For example, reacting the amine intermediate with isocyanates can lead to the formation of imidazo[1,2-c]quinazolin-5(6H)-one derivatives. researchgate.net Alternatively, using carbon disulfide (CS₂) as the C1 source results in the corresponding imidazo[1,2-c]quinazoline-5(6H)-thione. ut.ac.irut.ac.ir Another approach involves a condensation-cyclization reaction between the amine adducts and various substituted benzaldehydes in glacial acetic acid to yield the final substituted imidazo[1,2-c]quinazolines. nih.gov
Advanced and Green Chemistry Techniques for Imidazoquinazoline Synthesis
In response to the growing need for sustainable chemical manufacturing, advanced synthetic methods focusing on atom economy, reduced waste, and milder reaction conditions have been developed. These include multicomponent reactions, the use of novel catalytic systems, and the elimination of hazardous solvents.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. nih.gov While specific MCRs for this compound are not extensively documented, the principles are applied to construct the core scaffold of related heterocycles. nih.gov For example, a one-pot, three-component reaction of isatin (B1672199) derivatives, malononitrile, and 5-amino-1,3-dimethyluracil has been successfully employed to synthesize spirooxindole derivatives, demonstrating the power of MCRs in building complex heterocyclic systems. researchgate.net The development of MCRs for the direct assembly of the imidazo[1,2-c]quinazoline scaffold is an active area of research, aiming to combine reactants like an o-aminonitrile, an isocyanate, and a third component in a one-pot process.
A new series of imidazo/benzimidazo[1,2-c]quinazolines has been synthesized through a copper-catalyzed Ullmann type C–N coupling followed by an intramolecular C-H dehydrogenative coupling (CDC) reaction. nih.govacs.org This process, while sequential, incorporates principles of MCRs by building complexity rapidly in a limited number of steps. nih.gov
Application of Catalytic Systems (e.g., Iodine, Nano-catalysts)
Modern synthetic routes increasingly employ catalysts to enhance reaction rates, improve yields, and enable reactions under milder conditions.
Iodine: Molecular iodine has emerged as a low-cost, non-toxic, and environmentally benign catalyst for the synthesis of various heterocyclic compounds. nih.gov It can function as a mild Lewis acid to activate substrates. In the context of related fused imidazoles, iodine has been used to catalyze the three-component coupling of 2-aminopyridine (B139424) derivatives, acetophenones, and dimedone to produce imidazo[1,2-a]pyridines efficiently in water. nih.gov This methodology shows potential for application in imidazoquinazoline synthesis, where iodine could catalyze key condensation or cyclization steps.
Nano-catalysts: Nano-catalysts offer advantages such as high surface-area-to-volume ratios and easy separation and recyclability, making them ideal for green chemistry applications. nih.gov Magnetically separable nano-catalysts, such as Fe₃O₄@SiO₂-imid-PMAn, have been used for the solvent-free synthesis of polysubstituted quinolines in excellent yields. researchgate.net These catalysts can be recovered using an external magnet and reused multiple times without a significant loss of activity. researchgate.net The application of such systems to the synthesis of imidazo[1,2-c]quinazolines could provide a highly efficient and sustainable manufacturing route.
The table below summarizes various catalytic systems used in the synthesis of quinazoline (B50416) and related heterocyclic scaffolds.
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Copper (CuI/Cu(OAc)₂) ** | Ullmann Coupling / CDC | 2-(2-bromophenyl)-1H-imidazole, Azoles | Forms C-N and C-C bonds sequentially. nih.govacs.org |
| Molecular Iodine (I₂) | Three-component coupling | 2-aminopyridines, Aldehydes, Ketones | Eco-friendly, low cost, works in water. nih.gov |
| Magnetic Nanoparticles (Fe₃O₄@SiO₂) ** | Friedlander Annulation | 2-aminobenzophenones, Ketones | Solvent-free, reusable, high yields. researchgate.net |
Solvent-Free and Ionic Liquid-Promoted Syntheses
Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry.
Solvent-Free Synthesis: Performing reactions without a solvent (neat conditions), often assisted by microwave irradiation or grinding, can lead to shorter reaction times, cleaner reaction profiles, and simplified workups. An efficient synthesis of 3-benzylquinazolin-4(1H)-one derivatives has been reported under catalyst-free and solvent-free conditions. ut.ac.ir Similarly, the synthesis of polysubstituted quinolines has been achieved using nano-catalysts under solvent-free conditions, demonstrating the viability of this approach for nitrogen-containing heterocycles. researchgate.net
Ionic Liquid-Promoted Syntheses: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. asianpubs.org Their negligible vapor pressure makes them an environmentally friendly alternative to volatile organic solvents. uniroma1.it An efficient microwave-assisted synthesis of dihydro- and tetrahydroquinazolines has been developed using a water-soluble ionic liquid support, which allows for easy workup and high yields. nih.gov The use of imidazolium-based ionic liquids, sometimes in combination with microwave irradiation, has been shown to effectively catalyze the synthesis of various imidazoles and other heterocycles, often allowing the IL to be recycled. asianpubs.orgresearchgate.net
The table below outlines examples of green chemistry approaches.
| Green Technique | Reaction Example | Conditions | Benefits |
| Solvent-Free | Synthesis of quinoline (B57606) derivatives | Nano-catalyst, 80°C | Reduced waste, easy product isolation. researchgate.netnih.gov |
| Ionic Liquid | Synthesis of dihydroquinazolines | Microwave irradiation | Shorter reaction time, recyclable medium. nih.gov |
| Microwave-Assisted | Synthesis of trisubstituted imidazoles | Ionic liquid, solvent-free | Rapid reaction, safe operation. researchgate.net |
Functionalization and Derivativation Strategies for this compound
The imidazo[1,2-c]quinazoline scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutic agents. The core structure of this compound possesses several reactive sites, including the nitrogen atoms of the imidazole (B134444) and quinazoline rings, as well as the aromatic portion of the quinazoline ring, which allow for a variety of chemical modifications. Derivatization strategies are often aimed at exploring the structure-activity relationships (SAR) of these compounds for various biological targets.
One common approach to derivatization involves the synthesis of analogs where the oxo groups of the dione (B5365651) are replaced. For instance, the synthesis of imidazo[1,2-c]quinazoline-5(6H)-thione derivatives has been reported. This can be achieved through a multi-step synthesis starting from benzil (B1666583) and 2-nitrobenzaldehydes, followed by reduction of the nitro group and cyclization with carbon disulfide (CS₂). ut.ac.irut.ac.ir This method provides a pathway to thione analogs, which can serve as versatile intermediates for further functionalization at the sulfur atom.
Another key strategy is the introduction of various substituents onto the core structure. This can be achieved through reactions such as alkylation and acylation. For example, N-alkylation and N-acylation at the quinazoline nitrogen can introduce a range of functional groups, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.
Furthermore, modifications on the imidazole part of the molecule are also a significant area of exploration. The synthesis of derivatives with different substituents on the imidazole ring allows for the investigation of their impact on biological activity. For example, the presence of phenyl rings on the imidazole moiety has been shown to influence the α-glucosidase inhibitory activity of imidazo[1,2-c]quinazoline analogs. nih.gov
The following tables summarize some of the reported derivatization strategies for the imidazo[1,2-c]quinazoline scaffold, highlighting the versatility of this core structure for chemical modification.
Table 1: Synthesis of Imidazo[1,2-c]quinazoline-5(6H)-thione Derivatives
This table outlines the synthesis of thione analogs of the imidazo[1,2-c]quinazoline core.
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |
| 2-(4,5-diphenyl-1H-imidazol-2-yl)aniline derivatives | Carbon disulfide (CS₂), Potassium hydroxide (B78521) (KOH) | Ethanol (EtOH), Reflux, 3-5 h | Imidazo[1,2-c]quinazoline-5(6H)-thione derivatives | Moderate to good | ut.ac.ir |
Table 2: Derivatization via Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC)
This table details the synthesis of fused imidazo/benzimidazo[1,2-c]quinazolines through a copper-catalyzed reaction.
| Reactant 1 | Reactant 2 | Catalysts/Reagents | Reaction Conditions | Product | Yield | Reference |
| 2-(2-bromophenyl)-1H-imidazole/benzimidazole (5) | Azoles (6) | CuI, K₂CO₃, Cu(OAc)₂·H₂O | DMF, 150 °C, 2-5 h | Fused imidazo/benzimidazo[1,2-c]quinazolines (8) | 35-70% | nih.gov |
Table 3: Functionalization at the Thioether Linkage
This table presents the synthesis of substituted 2-(imidazo[1,2-c]quinazolin-5-ylthio)-N-arylacetamides.
| Starting Material | Reagents | Reaction Conditions | Product | Reference |
| Imidazo[1,2-c]quinazoline-5-thiol (14 or 23) | 2-Chloro-N-arylacetamides (3), K₂CO₃ | DMF, 80 °C, 12 h | Substituted 2-(imidazo[1,2-c]quinazolin-5-ylthio)-N-arylacetamides (15 and 24) | nih.gov |
Structure Activity Relationship Sar Studies of Imidazo 1,2 C Quinazoline 2,5 3h,6h Dione Derivatives
Impact of Substituent Modifications on Pharmacological Efficacy
The biological activity of imidazo[1,2-c]quinazoline derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic core. Studies across different therapeutic targets have revealed specific patterns that govern their pharmacological efficacy.
For instance, in the development of α-glucosidase inhibitors for managing type 2 diabetes, modifications to the imidazo[1,2-c]quinazoline skeleton have shown significant effects on inhibitory potency. nih.govnih.gov A comparison between benzo researchgate.netnih.govimidazo[1,2-c]quinazolines and 5-(substituted aryl)-2,3-diphenylimidazo[1,2-c]quinazolines demonstrated that the presence of two phenyl rings on the imidazole (B134444) moiety markedly improved α-glucosidase inhibitory activity. nih.gov Further investigation into the substituents on a terminal phenyl ring revealed that electron-donating groups, particularly a methoxy (B1213986) (-OCH3) group, enhanced potency, whereas electron-withdrawing groups were less favorable. nih.govnih.gov
In a different context, derivatives of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one have been explored as α1-adrenoceptor antagonists for potential use as antihypertensive agents. SAR studies in this series highlighted the importance of a substituted phenylpiperazinyl)methyl side chain. nih.gov It was found that placing this side chain at the 3-position of the ring system resulted in greater activity compared to placement at the 2-position. nih.gov Furthermore, substituents on the phenyl ring of the piperazine (B1678402) moiety played a critical role; compounds with a substituent at the ortho position were more potent than those with substitutions at the meta or para positions, or those that were unsubstituted. nih.gov
The antimicrobial properties of this scaffold have also been investigated. A study comparing imidazo[1,2-c]quinazoline and benzimidazo[1,2-c]quinazoline (B3050141) derivatives found that the latter generally exhibited superior antimicrobial activity. nih.gov Within a series of benzimidazo[1,2-c]quinazolines, derivatives fused with other heterocyclic rings like 1,2,4-triazole (B32235) or indole (B1671886) showed the most promising antibacterial and antifungal effects. nih.gov
Table 1: Impact of Substituent Modification on α-Glucosidase Inhibition Data sourced from studies on Saccharomyces cerevisiae α-glucosidase.
Elucidation of Key Pharmacophoric Features within the Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione Core
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the imidazo[1,2-c]quinazoline class, several key pharmacophoric features have been identified through extensive SAR studies.
The core heterocyclic system, whether it is the base imidazo[1,2-c]quinazoline or the extended benzimidazo[1,2-c]quinazoline, serves as the fundamental scaffold for orienting the crucial interacting groups. nih.gov For antimicrobial activity, the benzimidazo[1,2-c]quinazoline structure proved to be a more effective scaffold than its imidazo[1,2-c]quinazoline counterpart, suggesting the fused benzene (B151609) ring is a key feature for this particular biological action. nih.gov
For α-glucosidase inhibition, specific features have been pinpointed. The incorporation of two phenyl rings onto the imidazole portion of the scaffold significantly enhances inhibitory activity, indicating these aromatic groups are critical for binding within the enzyme's active site. nih.govnih.gov Furthermore, the combination of an amide functionality and a 1,2,3-triazole ring linked to the quinazoline (B50416) core has been identified as pivotal for improving inhibitory efficacy. nih.gov Molecular docking studies support these findings, showing that these moieties engage in crucial binding interactions within the active site of α-glucosidase. nih.gov
In the case of α1-adrenoceptor antagonists, the key pharmacophoric element is a basic nitrogen atom within a side chain, specifically a (phenylpiperazinyl)methyl group, attached at a defined position (N-3) on the quinazoline ring. nih.gov The spatial arrangement and the electronic nature of the substituent on the terminal phenyl ring (favoring an ortho position) are critical for high-affinity binding to the receptor. nih.gov
Table 2: Key Pharmacophoric Features for Different Biological Activities
Rational Design Principles for Enhanced Biological Activity
The insights gained from SAR and pharmacophore studies provide a foundation for the rational design of new imidazo[1,2-c]quinazoline derivatives with enhanced biological activity. A primary principle involves scaffold functionalization and extension. For example, the discovery that benzimidazo[1,2-c]quinazolines are more potent antimicrobial agents than the parent imidazo[1,2-c]quinazolines directs synthetic efforts toward this extended ring system for that specific application. nih.gov
A second principle is substituent optimization based on electronic and steric properties. The observation that electron-donating groups improve α-glucosidase inhibition guides the selection of substituents for synthesis. nih.gov Similarly, for α1-adrenoceptor antagonists, design efforts would focus on introducing various groups at the ortho-position of the phenylpiperazine ring to maximize receptor affinity. nih.gov
Modern drug design increasingly relies on computational methods to rationalize SAR data and guide the synthesis of new compounds. Molecular docking studies have been used to explore the binding patterns of imidazo[1,2-c]quinazoline derivatives within the active site of human acid-α-glucosidase. nih.gov Such in silico studies help to confirm SAR findings and provide a structural basis for the observed activities, thereby enabling a more targeted and efficient design process. nih.govnih.gov The synthesis of novel derivatives is often guided by a combination of established SAR, pharmacophore models, and computational predictions to maximize the probability of discovering compounds with superior pharmacological profiles. nih.govnih.gov
Table 3: Table of Compounds
Biological Activities and Molecular Mechanisms of Imidazo 1,2 C Quinazoline 2,5 3h,6h Dione Derivatives
Antineoplastic and Anticancer Potentials
Derivatives of the quinazoline (B50416) and imidazo-fused quinazoline families have demonstrated notable efficacy as anticancer agents, operating through various mechanisms that target the growth and survival of cancer cells. nih.govmdpi.com
Tyrosine Kinase Inhibition (e.g., PI3Kα, EGFR, RET, DHFR, PARP)
A key mechanism for the anticancer activity of these derivatives is the inhibition of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways. bohrium.com
PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactive in tumors, making it a prime target for cancer therapy. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has been synthesized and found to be potent inhibitors of PI3Kα. nih.govnih.gov One particular compound, identified as 13k, exhibited a half-maximal inhibitory concentration (IC50) value of 1.94 nM against PI3Kα, demonstrating significant potential as a PI3Kα inhibitor. nih.govnih.gov The introduction of the imidazo[1,2-a]pyridine (B132010) group was a key design element aimed at enhancing inhibitory activity against cancer cells. nih.gov
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another tyrosine kinase that is often overexpressed in various cancers. mdpi.comresearchgate.net Novel series of imidazo[1,2-a]quinazolines have been investigated as EGFR inhibitors. bohrium.com Two compounds, 18a and 18o, showed potent inhibitory activity against EGFR, with IC50 values of 82.0 µM and 12.3 µM, respectively. bohrium.com These compounds were found to inhibit the phosphorylation of both EGFR and its downstream signaling molecule, ERK1/2. bohrium.com Similarly, non-covalent imidazo[1,2-a]quinoxaline-based compounds have been designed as EGFR inhibitors, with compound 6b showing significant activity against gefitinib-resistant non-small cell lung cancer (NSCLC) cells. mdpi.comresearchgate.net
PARP Inhibition: Poly(ADP-ribose)polymerase (PARP) is an enzyme involved in DNA repair, and its inhibition is a valuable strategy for cancer treatment. Certain quinazoline-2,4(1H,3H)-dione derivatives bearing amino acid building blocks have shown promise as PARP-1 inhibitors, with some compounds achieving IC50 values in the nanomolar range. nih.gov
Cell Cycle Modulation and Apoptosis Induction Mechanisms
Beyond kinase inhibition, these compounds can halt the proliferation of cancer cells by interfering with the cell cycle and inducing programmed cell death, or apoptosis.
Cell Cycle Arrest: The potent PI3Kα inhibitor, compound 13k, was found to cause a significant arrest of HCC827 cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov Treatment with this compound led to a dose-dependent decrease in the levels of key cell cycle regulatory proteins, including cyclin B1 and CDK1. nih.gov Other quinazoline derivatives, such as compound 25q, a quinazoline/phenylsulfonylfuroxan hybrid, have been shown to arrest the cell cycle in the G0/G1 phase in H1975 cells. cabidigitallibrary.org
Apoptosis Induction: The induction of apoptosis is a critical endpoint for anticancer therapies. The imidazo[1,2-a]quinazoline derivatives 18a and 18o were found to induce apoptotic cell death. bohrium.com Compound 13k also dose-dependently induced apoptosis in HCC827 cells, as confirmed by Annexin V-FITC/PI double staining and Hoechst 33342 staining, which revealed cell shrinkage and DNA fragmentation. nih.gov Furthermore, some quinazolinone Schiff base derivatives have been shown to trigger apoptosis through both the intrinsic pathway, involving cytochrome c release and caspase-9 activation, and the extrinsic pathway, involving caspase-8. nih.gov
Anti-proliferative Effects across Diverse Cancer Cell Lines
The anticancer potential of imidazo[1,2-c]quinazoline derivatives has been confirmed through their ability to inhibit the growth of a wide range of cancer cell lines.
A study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives found that most of the synthesized compounds displayed submicromolar inhibitory activity against various tumor cell lines. nih.gov The most potent of these, compound 13k, had IC50 values ranging from 0.09 µM to 0.43 µM across all tested cell lines, with particular sensitivity noted in HCC827 cells. nih.govnih.gov Hybrids of quinazoline and phenylsulfonylfuroxan also showed considerable anti-proliferative activities against five different human cancer cell lines (H1975, MCF-7, Eca-109, MGC-803, and A549). cabidigitallibrary.org
Table 1: Anti-proliferative Activity of Selected Quinazoline Derivatives (This is an interactive table based on the provided text. You can sort the columns by clicking on the headers.)
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline) | HCC827, others | 0.09 µM - 0.43 µM | nih.gov, nih.gov |
| Compound 18o (imidazo[1,2-a]quinazoline) | PC3, HepG2, HeLa, MDA-MB-231 | 12.3 µM (EGFR) | bohrium.com |
| Compound 6b (imidazo[1,2-a]quinoxaline) | H1975 (gefitinib-resistant) | 3.65 µM | mdpi.com, researchgate.net |
| Compound 25q (quinazoline/phenylsulfonylfuroxan hybrid) | H1975, MGC-803 | 1.67 µM, 1.88 µM | cabidigitallibrary.org |
Anti-inflammatory and Immunomodulatory Activities
In addition to their anticancer properties, derivatives based on the quinazoline-2,4(1H,3H)-dione scaffold, which is structurally related to the core of this article, have shown significant anti-inflammatory and immunomodulatory effects. nih.govmdpi.com
Sodium-Hydrogen Exchanger (NHE-1) Inhibition
The sodium-hydrogen exchanger 1 (NHE-1) is a membrane protein that regulates intracellular pH and is involved in various immune cell functions. nih.gov Its inhibition can lead to anti-inflammatory effects.
Guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent NHE-1 inhibitors. nih.govnih.gov Researchers have found that introducing a guanidine moiety to 1,3-disubstituted quinazolin-2,4(1H,3H)-diones is a promising strategy for developing NHE-1 inhibitors. nih.gov The most potent of these, compound 3a, demonstrated significant NHE-1 inhibitory activity. nih.govmdpi.com
Modulation of Pro-inflammatory Cytokine Release
The inhibition of NHE-1 and other pathways by these compounds can modulate the release of cytokines, which are key mediators of inflammation.
Cytokine Inhibition: NHE-1 activation in immune cells typically has a pro-inflammatory effect, and its inhibition can reduce the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. nih.gov Studies on guanidine derivatives of quinazoline-2,4(1H,3H)-dione showed that certain compounds, such as 4a, inhibit nitric oxide (NO) synthesis and IL-6 secretion in murine macrophages. nih.govmdpi.com This suggests a role in suppressing cytokine-mediated inflammatory responses. nih.gov Other related imidazo[4,5-c]quinoline derivatives have also been found to potently decrease the release of a variety of pro-inflammatory factors, including IL-6, IL-8, IL-1β, TNF-α, IL-12, and IFN-γ. researchgate.net
Mechanism: The anti-inflammatory effect is linked to the inhibition of NHE-1, which plays a role in the functions of immune cells, including cytokine and chemokine release. nih.gov The NHE-1 inhibitor amiloride, for instance, has been shown to reduce the secretion of IL-1β and TNF-α while stimulating the anti-inflammatory cytokine IL-10. nih.gov This highlights the potential of NHE-1 inhibitors, such as the quinazoline derivatives, to manage inflammatory conditions. nih.govgoogle.com
Interactions with Cyclooxygenase (COX) Isoenzymes
While direct research on Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione's interaction with cyclooxygenase (COX) isoenzymes is not extensively documented in available literature, studies on related isomers offer valuable insights. For instance, novel derivatives of a related scaffold, imidazo[1,5-a]quinazoline, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Pharmacological assessments of these compounds demonstrated reasonable selectivity for inhibiting the COX-2 isoenzyme. Molecular docking studies of these related derivatives suggested that their activity is attributable to hydrogen bonding interactions with key amino acids in the COX isozyme active sites, including Arg120, Tyr355, and Ser530. This suggests that the broader imidazoquinazoline framework has the potential for development as selective COX-2 inhibitors.
Antimicrobial Spectrum
The imidazo[1,2-c]quinazoline core is a recognized pharmacophore in the development of new antimicrobial agents.
Antibacterial Activity
Derivatives of imidazo[1,2-c]quinazoline have been evaluated for their in-vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov A study on a series of imidazo/benzimidazo[1,2-c]quinazolines demonstrated significant antibacterial potential. nih.gov Notably, benzimidazo[1,2-c]quinazolines generally exhibited superior antimicrobial activity compared to their imidazo[1,2-c]quinazoline counterparts. nih.gov
Among the tested compounds, certain derivatives fused with 1,2,4-triazole (B32235) and indole (B1671886) moieties displayed the most promising results. nih.gov Specifically, compounds designated as 8ga , 8gc , and 8gd were identified as highly effective, with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL against all tested bacterial strains, including Escherichia coli, Pseudomonas putida, Salmonella typhi, Bacillus subtilis, and Staphylococcus aureus. nih.govresearchgate.net These values are comparable to the standard control drug, ciprofloxacin. nih.gov Further investigation into the mechanism suggested that these compounds may induce bacterial cell death by compromising the integrity of the bacterial cell membrane. nih.govresearchgate.net
Table 1: Antibacterial Activity of Potent Benzimidazo[1,2-c]quinazoline (B3050141) Derivatives
| Compound | E. coli (MIC μg/mL) | P. putida (MIC μg/mL) | S. typhi (MIC μg/mL) | B. subtilis (MIC μg/mL) | S. aureus (MIC μg/mL) |
| 8ga | 8 | 4 | 4 | 8 | 8 |
| 8gc | 4 | 8 | 8 | 4 | 4 |
| 8gd | 4 | 8 | 8 | 4 | 4 |
| Ciprofloxacin | 4 | 8 | 4 | 4 | 8 |
| Data sourced from ACS Omega. acs.org |
Antifungal Efficacy
The same series of imidazo/benzimidazo[1,2-c]quinazoline derivatives was also screened for antifungal properties against pathogenic fungal strains. nih.gov The compounds that demonstrated strong antibacterial activity also showed significant antifungal efficacy. nih.gov
Derivatives 8ga , 8gc , and 8gd were again highlighted for their pronounced activity against Aspergillus niger and Candida albicans, with MIC values recorded between 8–16 μg/mL. nih.govresearchgate.net This level of activity was noted as being superior to the positive control, Amphotericin B, in some cases. nih.gov The structure-activity relationship pointed to benzimidazo[1,2-c]quinazolines fused with either 1,2,4-triazole or indole as being particularly effective. nih.gov
Table 2: Antifungal Efficacy of Potent Benzimidazo[1,2-c]quinazoline Derivatives
| Compound | A. niger (MIC μg/mL) | C. albicans (MIC μg/mL) |
| 8ga | 8 | 16 |
| 8gc | 8 | 8 |
| 8gd | 8 | 8 |
| Amphotericin B | 16 | 16 |
| Data sourced from ACS Omega. acs.org |
Antiviral Properties (e.g., Anti-influenza, Hepatitis C Virus)
While the broader quinazoline scaffold is known for a wide range of biological activities, including antiviral effects, specific data on the anti-influenza or anti-Hepatitis C virus (HCV) properties of this compound derivatives are not prominently available in the reviewed literature. Research into related heterocyclic systems has shown promise; for example, certain quinazolinone derivatives have been investigated as potential inhibitors of the HCV NS5B polymerase, and other quinazoline-based compounds have been explored for activity against SARS-CoV-2. nih.govacs.org Similarly, some imidazo[1,2-a]pyridine derivatives, a different heterocyclic system, have been identified as potent inhibitors of HCV replication by targeting the NS4B protein. medchemexpress.cn However, dedicated studies evaluating the specific Imidazo[1,2-c]quinazoline core against influenza or HCV are limited.
Other Significant Pharmacological Profiles
α-Glucosidase Inhibition for Metabolic Disorders
Imidazo[1,2-c]quinazoline derivatives have emerged as a novel and highly potent class of α-glucosidase inhibitors, which is a key therapeutic strategy for managing type 2 diabetes mellitus. nih.gov In-vitro evaluations against Saccharomyces cerevisiae α-glucosidase have shown that these compounds can be significantly more potent than the standard drug, acarbose (B1664774). nih.gov
One study detailed two series of substituted imidazo[1,2-c]quinazolines that exhibited excellent inhibitory activities, with IC₅₀ values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM. nih.gov This is a marked improvement over acarbose, which had an IC₅₀ value of 750.0 ± 1.5 μM in the same study. nih.gov The most potent compound, 11j , was over 60 times more effective than acarbose. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of two phenyl rings on the imidazole (B134444) core enhanced potency. nih.gov
A subsequent study focused on synthesizing new derivatives to further explore this potential, identifying compounds 19e and 27e as the most effective inhibitors in their series. nih.gov These findings underscore that substituted imidazo[1,2-c]quinazolines are promising scaffolds for the development of new and powerful α-glucosidase inhibitors. nih.gov
Table 3: α-Glucosidase Inhibitory Activity of Select Imidazo[1,2-c]quinazoline Derivatives
| Compound | IC₅₀ (μM) |
| 11j | 12.44 ± 0.38 |
| 19e | 50.0 ± 0.12 |
| 27e | 60.03 ± 0.82 |
| Acarbose (Standard) | 750.0 ± 1.5 |
| Data sourced from Scientific Reports and Springer Nature. nih.govnih.gov |
Anticonvulsant Activity
Derivatives of the quinazoline scaffold, the parent structure of imidazo[1,2-c]quinazolines, have been extensively studied for their potential as anticonvulsant agents. Research has shown that modifications at various positions of the quinazoline ring can lead to compounds with significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
A series of newly synthesized quinazolin-4(3H)-ones were evaluated for their anticonvulsant properties after intraperitoneal injection in albino mice. nih.gov The majority of these compounds demonstrated activity in the scPTZ screen, a model often used to identify drugs that can enhance GABAergic neurotransmission. nih.govacs.org For instance, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives showed protective effects against PTZ-induced seizures. acs.org
Structure-activity relationship studies have provided valuable insights. For example, the introduction of a lipophilic butyl group at a specific position was found to enhance anticonvulsant activity. nih.gov Furthermore, some 1-(4-substituted-phenyl)-3-(4-oxo-2-methyl-4H-quinazolin-3-yl)-urea derivatives have shown potent anticonvulsant effects. nih.gov The anticonvulsant action of some quinazoline derivatives is believed to be mediated through the modulation of GABA-A receptors. nih.gov Computational docking studies have supported this, showing that active compounds can bind to the benzodiazepine (B76468) site of the GABA-A receptor. nih.gov
Notably, while many quinazoline derivatives have shown promise, issues with neurotoxicity have been a concern, highlighting the need for the development of safer analogues. nih.gov The exploration of this compound derivatives is a strategic approach to potentially improve both efficacy and safety profiles.
Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives
| Compound Type | Test Model | Activity | Reference |
| Quinazolin-4(3H)-ones | scPTZ | Active | nih.gov |
| 2,3-disubstituted quinazolin-4(3H)-one | PTZ-induced seizures | Protective effect | acs.org |
| 1-(4-substituted-phenyl)-3-(4-oxo-2-methyl-4H-quinazolin-3-yl)-urea | PTZ-induced clonic convulsion | 100% protection | nih.gov |
| Novel quinazoline derivatives | MES test | 33-66% protection | nih.gov |
| Novel quinazoline derivatives | PTZ test | 66-100% protection | nih.gov |
Antihypertensive and Vasodilator Actions
The imidazo[1,2-c]quinazoline framework has been a source of potent antihypertensive agents, primarily through their action as α1-adrenoceptor antagonists. A significant study focused on a series of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives designed as conformationally restricted analogues of known antihypertensive drugs like SGB-1534 and ketanserin. nih.gov
These derivatives, particularly those with a substituted phenylpiperazinyl)methyl side chain, exhibited high binding affinity for α1-adrenoceptors with negligible activity at α2-sites. nih.gov Structure-activity relationship studies revealed that placing this side chain at the 3-position of the 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one ring system resulted in greater potency compared to substitution at the 2-position. nih.gov Furthermore, ortho-substitution on the phenyl ring of the phenylpiperazine moiety was found to be more potent than substitutions at other positions or no substitution at all. nih.gov
Several of these compounds, when administered intravenously to spontaneously hypertensive rats, demonstrated antihypertensive efficacy comparable to SGB-1534. nih.gov The vasodilator action of these compounds is a direct consequence of their α1-adrenoceptor blockade, which leads to the relaxation of vascular smooth muscle. The high affinity and selectivity of these derivatives for the α1-adrenoceptor underscore their potential as effective and targeted antihypertensive therapies. nih.gov
Table 2: Antihypertensive Activity of 2,3-dihydroimidazo[1,2-c]quinazoline Derivatives
| Compound Position of (substituted phenylpiperazinyl)methyl side chain | Receptor Affinity | In Vivo Activity (Spontaneously Hypertensive Rats) | Reference |
| 3-position | Higher α1-adrenoceptor affinity | Similar efficacy to SGB-1534 | nih.gov |
| 2-position | Lower α1-adrenoceptor affinity | Less active | nih.gov |
Antiplatelet and Antiglycating Effects
Recent research has highlighted the potential of quinazoline-2,4(1H,3H)-dione derivatives in exhibiting antiplatelet and antiglycating activities. nih.gov Guanidine derivatives of quinazoline-2,4(1H,3H)-diones have been synthesized and pharmacologically profiled. nih.gov
One of the most potent NHE-1 (sodium-hydrogen exchanger-1) inhibitors from this series also demonstrated significant antiplatelet activity. nih.gov NHE-1 is a membrane protein involved in various cellular functions, and its inhibition can impact platelet activation. The antiplatelet effect of these compounds suggests their potential in the management of thrombotic disorders.
In addition to their antiplatelet effects, these quinazoline-2,4(1H,3H)-dione derivatives were also found to suppress the formation of advanced glycation end-products (AGEs). nih.gov The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and other age-related diseases. The ability of these compounds to inhibit glycation points to a therapeutic potential beyond cardiovascular diseases, extending to metabolic disorders. The dual action of these derivatives as both antiplatelet and antiglycating agents makes them interesting leads for further development.
Analgesic Properties
The quinazoline core is also associated with analgesic properties. Various derivatives have been synthesized and evaluated for their ability to alleviate pain in preclinical models. A common method for assessing analgesic activity is the acetic acid-induced writhing test in mice. researchgate.net
In one study, a series of 2,3-disubstituted quinazolinone derivatives were synthesized and tested for their analgesic and anti-inflammatory activities. researchgate.net Two of these compounds exhibited potent analgesic activity, reported to be 4 to 21 times more potent than the reference drugs indomethacin (B1671933) and diclofenac (B195802) sodium. researchgate.net Structure-activity relationship studies indicated that substitutions on the two phenyl rings of the molecule resulted in higher analgesic activity compared to the unsubstituted derivatives. researchgate.net
Another study reported that certain 2-chloroacetonyl-3-substituted quinazolinones displayed mild to moderate analgesic activity. researchgate.net The development of this compound derivatives could offer a novel class of non-opioid analgesics, potentially with an improved side-effect profile compared to existing treatments.
Table 3: Analgesic Activity of Selected Quinazoline Derivatives
| Compound Type | Test Model | Potency Compared to Reference Drugs | Reference |
| 2,3-disubstituted quinazolinones | Acetic acid-induced writhing | 4-21 fold more potent than indomethacin and diclofenac sodium | researchgate.net |
| 2-chloroacetonyl-3-substituted quinazolinones | Not specified | Mild to moderate activity | researchgate.net |
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Quinazolinone derivatives have shown promise in this area. Several studies have reported the synthesis and evaluation of 2,3-disubstituted quinazolinones against M. tuberculosis. acs.org
In one such study, a series of fourteen 2,3-disubstituted quinazolin-4-one compounds were synthesized. acs.org Several of these compounds exhibited significant antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL. acs.org The presence of amido, thioamido, imidamido, N,N-dimethyl guanidinyl, and N-pyridoyl moieties at the 3-position of the quinazolinone ring was found to enhance antitubercular activity. acs.org
Another study on quinazoline derivatives reported that 4-(S-Butylthio)quinazoline was more active than the first-line antitubercular drug isoniazid (B1672263) against atypical strains of mycobacteria. rsc.org The mechanism of action for some of these compounds is thought to involve the inhibition of enoyl-acyl carrier protein reductase, a key enzyme in the mycobacterial fatty acid synthesis pathway. acs.org The this compound scaffold represents a promising framework for the development of novel antitubercular drugs.
Table 4: Antitubercular Activity of Selected Quinazolinone Derivatives
| Compound Series | Target Organism | MIC Range (µg/mL) | Reference |
| 2,3-disubstituted quinazolinones | Mycobacterium tuberculosis | 6.25 - 100 | acs.org |
| 4-(S-Butylthio)quinazoline | Atypical mycobacteria | More active than isoniazid | rsc.org |
Antiparasitic Activity
While direct studies on the antiparasitic activity of this compound are limited, research on structurally related quinazoline and imidazoquinoline derivatives has shown significant potential against various parasites. These findings suggest that the imidazo[1,2-c]quinazoline scaffold could be a valuable starting point for the development of novel antiparasitic agents.
A series of quinazoline-2,4,6-triamine derivatives were synthesized and evaluated in vitro against Leishmania mexicana. nih.gov One of the compounds, N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine, demonstrated activity against both promastigotes and intracellular amastigotes, with low cytotoxicity to mammalian cells. nih.gov
In the context of malaria, novel imidazo[4,5-c]quinolin-2-ones have been evaluated for their gametocytocidal activity against Plasmodium falciparum. nih.gov Several of these compounds displayed potent antimalarial activity against both asexual and sexual stages of the parasite with minimal cytotoxicity. nih.gov Furthermore, studies on an imidazoquinoline chemotype have shown antitrypanosomal activity against Trypanosoma brucei, the causative agent of Human African trypanosomiasis.
These studies on related heterocyclic systems strongly support the investigation of this compound derivatives as a potential new class of antiparasitic agents.
Table 5: Antiparasitic Activity of Structurally Related Derivatives
| Compound Class | Target Parasite | Activity | Reference |
| Quinazoline-2,4,6-triamine derivatives | Leishmania mexicana | Active against promastigotes and amastigotes | nih.gov |
| Imidazo[4,5-c]quinolin-2-ones | Plasmodium falciparum | Potent gametocytocidal activity | nih.gov |
| Imidazoquinoline derivatives | Trypanosoma brucei | Antitrypanosomal activity |
Computational Chemistry and Molecular Modeling in Imidazo 1,2 C Quinazoline 2,5 3h,6h Dione Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial for understanding the interactions that drive biological activity.
In research focused on imidazo[1,2-c]quinazoline derivatives, molecular docking has been extensively used to elucidate their binding modes within the active sites of various enzymes. For instance, studies on substituted imidazo[1,2-c]quinazolines as potential α-glucosidase inhibitors have employed docking simulations to explore their interaction patterns. nih.gov Using software like AutoDock, researchers have analyzed the binding of these compounds to the crystal structure of α-glucosidase from Saccharomyces cerevisiae (PDB ID: 3A4A) and human acid-α-glucosidase (PDB ID: 5NN8). nih.gov
These simulations revealed that imidazo[1,2-c]quinazolines can achieve favorable binding energies, often superior to standard drugs like acarbose (B1664774). For example, a series of poly-substituted imidazo[1,2-c]quinazolines exhibited binding energies ranging from -7.62 to -8.59 kcal/mol, significantly lower than that of acarbose (-3.79 kcal/mol). The docking results consistently correlate well with in vitro inhibitory activities, confirming the predictive power of the models. nih.govnih.gov The primary forces governing the interaction between an imidazo[1,2-c]quinazoline derivative and α-glucosidase were identified through thermodynamic analysis as electrostatic interactions.
Table 1: Molecular Docking Binding Energies of Imidazo[1,2-c]quinazoline Derivatives against α-Glucosidase
| Compound Series | Target | Binding Energy Range (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
|---|---|---|---|---|
| Benzo nih.govimidazo[1,2-c]quinazolines (6a-c) | Human Acid-α-Glucosidase (5NN8) | -7.30 to -7.58 | Acarbose | -3.79 |
| Imidazo[1,2-c]quinazolines (11a-o) | Human Acid-α-Glucosidase (5NN8) | -7.62 to -8.59 | Acarbose | -3.79 |
| Imidazo[1,2-c]quinazoline Derivatives (19e, 27e) | Saccharomyces cerevisiae α-Glucosidase (3A4A) | Potent Inhibition (IC50 = 50.0-60.03 µM) | - | - |
Quantum-Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum-mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide detailed information on molecular orbitals, charge distribution, and reaction mechanisms that are not accessible through classical molecular mechanics.
For the broader class of imidazoquinazolines, DFT calculations have been used to illustrate structure-activity relationships (SAR). nih.gov In a study on related pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones, DFT computations were utilized to confirm the molecular structure and ensure the correct assignment of intermediates during synthesis. nih.gov Similarly, for imidazo[5,1-b]quinazoline-3,9-diones, a combination of Circular Dichroism (CD) spectroscopy and time-dependent DFT (TDDFT) calculations was essential to determine the absolute configuration of the enantiomers. researchgate.net These studies highlight the power of QM methods in providing a fundamental understanding of the chemical properties that underpin the biological function of these heterocyclic systems.
Conformational Analysis and Molecular Dynamics Studies
Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of molecules and the dynamic nature of ligand-receptor complexes over time. These studies provide a more realistic picture of molecular interactions than static docking models.
In the context of imidazo[1,2-c]quinazoline research, conformational changes in the target enzyme upon ligand binding have been investigated. For example, circular dichroism (CD) measurements were used to analyze the secondary structure of α-glucosidase in the presence of a potent imidazo[1,2-c]quinazoline inhibitor. The results indicated that the inhibitor induced a noticeable increase in the α-helix and β-turn content of the enzyme while decreasing random coils, suggesting that the compound can stabilize the enzyme's conformation.
Furthermore, thermodynamic parameters (ΔG, ΔH, and ΔS) were calculated to understand the forces driving the binding process. For the interaction between a lead imidazo[1,2-c]quinazoline compound and α-glucosidase, the negative ΔH (-2.17 kJ/mol) and positive ΔS (62.9 J/mol·K) values indicated that the binding was spontaneous and primarily driven by electrostatic interactions.
Virtual Screening and De Novo Drug Design Applications
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach, often powered by molecular docking, accelerates the identification of lead compounds.
The research on imidazo[1,2-c]quinazolines as α-glucosidase inhibitors serves as a practical example of a structure-based virtual screening approach. nih.gov By synthesizing two series of derivatives and evaluating them both in vitro and in silico, researchers effectively screened a focused chemical library to identify the most potent inhibitors. nih.gov The strong correlation between docking scores and experimental IC50 values validates the use of these computational models for prioritizing candidates for synthesis and biological testing. This strategy, which integrates rational design, synthesis, and computational evaluation, is central to modern drug discovery and is applicable to the development of novel drugs based on the Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione scaffold. ut.ac.ir
Future Perspectives and Translational Research Directions for Imidazo 1,2 C Quinazoline 2,5 3h,6h Dione
Rational Design and Synthesis of Next-Generation Imidazo[1,2-c]quinazoline-2,5(3H,6H)-diones
The advancement of Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione-based therapeutics is heavily reliant on the rational design and efficient synthesis of new derivatives. Researchers employ structure-activity relationship (SAR) studies and computational modeling to guide the design of next-generation compounds with enhanced potency and selectivity.
Synthetic strategies are continuously being refined to allow for diverse functionalization of the core scaffold. Common approaches involve multi-step syntheses starting from accessible materials like 2-nitrobenzaldehydes. ut.ac.irut.ac.ir A prevalent synthetic route involves the initial cyclization of a substituted 2-nitrobenzaldehyde (B1664092) with reagents like benzil (B1666583) and ammonium (B1175870) acetate (B1210297) to form a 2-(2-nitrophenyl)-1H-imidazole intermediate. nih.govnih.gov This is followed by the reduction of the nitro group to an amine, often using reagents like tin(II) chloride (SnCl₂·2H₂O). nih.govresearchgate.net The final imidazo[1,2-c]quinazoline ring system is then constructed via cyclization, for instance, by reacting the amino-imidazole intermediate with carbon disulfide (CS₂) or isothiocyanates. ut.ac.irut.ac.irnih.gov
Key synthetic methodologies that have been developed include:
Three-Step Synthesis: A common pathway involves the formation of a substituted (2-nitrophenyl)-1H-imidazole, followed by nitro group reduction and subsequent cyclization with agents like carbon disulfide to yield the thione analogue, imidazo[1,2-c]quinazoline-5(6H)-thione. ut.ac.ir This method is valued for its use of readily available starting materials and user-friendly conditions. ut.ac.irut.ac.ir
One-Pot Reductive Cyclization: Efficient one-pot syntheses have been developed where 2-(2-nitrophenyl)-1H-imidazoles react with isothiocyanates or isocyanates in the presence of a reducing agent like SnCl₂·2H₂O to directly form the imidazo[1,2-c]quinazoline-5(6H)-thione or the corresponding -one in good yields. researchgate.net
Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC): This modern approach enables the formation of the quinazoline (B50416) ring through an intramolecular C-N bond formation, offering an alternative to traditional methods. nih.gov
These synthetic advancements allow chemists to systematically modify the scaffold, such as by introducing various substituents onto the phenyl rings, to probe SAR and optimize the pharmacological profile. nih.govmdpi.com For example, the addition of two phenyl rings on the imidazole (B134444) moiety has been shown to improve α-glucosidase inhibitory activity. nih.gov
Table 1: Synthetic Strategies for Imidazo[1,2-c]quinazoline Derivatives
| Method | Key Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Three-Step Synthesis | 1. 2-Nitrobenzaldehyde, Benzil, NH₄OAc2. Nitro reduction (e.g., SnCl₂)3. Cyclization (e.g., CS₂, KOH) | Imidazo[1,2-c]quinazoline-5(6H)-thiones | ut.ac.ir, ut.ac.ir, nih.gov |
| One-Pot Reductive Cyclization | 2-(2-Nitrophenyl)-1H-imidazoles, Isothiocyanates/Isocyanates, SnCl₂·2H₂O | Imidazo[1,2-c]quinazoline-5(6H)-thiones/ones | researchgate.net |
| Copper-Catalyzed CDC | 2-(2-bromophenyl)-1H-imidazole, Azoles, CuI, Cu(OAc)₂·H₂O | Fused Imidazo[1,2-c]quinazolines | nih.gov |
| Palladium-Catalyzed Cross-Coupling | 5-aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines, Sonogashira/Suzuki-Miyaura reactions | Polycarbo-substituted 2H-imidazo[1,2-c]quinazolines | mdpi.com |
Exploration of Novel Biological Targets and Polypharmacology
While the parent quinazolinone class is known for a broad range of biological effects, including antihypertensive and neurostimulating activities, recent research on the imidazo[1,2-c]quinazoline scaffold has unveiled more specific and novel therapeutic targets. ut.ac.ir This exploration points towards the potential for developing highly targeted therapies as well as compounds with beneficial polypharmacology.
Key biological targets identified for this scaffold include:
α-Glucosidase: A significant breakthrough has been the identification of imidazo[1,2-c]quinazoline derivatives as potent inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes mellitus. nih.govnih.gov Several synthesized compounds have shown inhibitory potencies many times greater than the standard drug, acarbose (B1664774). nih.gov This represents a novel and promising application for this chemical class.
Anticancer Activity: Various derivatives have demonstrated significant in vitro cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and cervical cancer (HeLa). mdpi.com The mechanism of action is an area of active investigation, with related quinazoline structures known to inhibit critical cancer-related enzymes like phosphatidylinositol 3-kinase (PI3Kα). nih.gov
RNA Tertiary Structures: In a novel discovery, an N-fused quinazolino-quinazoline-dione derivative was found to bind to the MALAT1 RNA triple-helix through intercalation. rsc.org Targeting non-coding RNAs like MALAT1, which is implicated in cancer progression, opens up an entirely new therapeutic paradigm for this scaffold. rsc.org
The diverse activities associated with the broader quinazoline and imidazo-fused heterocyclic families—such as Na+/H+ exchanger (NHE-1) inhibition, anti-inflammatory effects, and antiviral properties—suggest that imidazo[1,2-c]quinazoline derivatives may possess a rich polypharmacological profile. nih.govmdpi.com This could be advantageous for treating complex multifactorial diseases, though it also necessitates careful evaluation to ensure target selectivity and minimize off-target effects.
Table 2: Investigated Biological Targets for Imidazo[1,2-c]quinazoline Derivatives
| Derivative Class | Biological Target | Therapeutic Area | Key Finding | Reference(s) |
|---|---|---|---|---|
| Poly-substituted Imidazo[1,2-c]quinazolines | α-Glucosidase | Type 2 Diabetes | Potent inhibition, significantly exceeding the standard drug acarbose. | nih.gov, nih.gov |
| Polycarbo-substituted 2H-Imidazo[1,2-c]quinazolines | Cancer Cells (MCF-7, HeLa) | Oncology | In vitro cytotoxicity against human breast and cervical cancer cell lines. | mdpi.com |
| N-fused Quinazolino-quinazoline-diones | MALAT1 RNA Triple Helix | Oncology | Intercalation and binding to a non-coding RNA structure involved in cancer. | rsc.org |
Advanced Preclinical Evaluation and Translational Potential
Moving beyond initial screening, several imidazo[1,2-c]quinazoline derivatives have undergone advanced preclinical evaluation to characterize their mechanism of action and assess their drug-like properties. These studies are crucial for establishing the translational potential of lead compounds.
For derivatives targeting α-glucosidase, comprehensive preclinical assessments have been performed:
Enzyme Kinetics: Kinetic analyses have been conducted to determine the mode of inhibition. For the most potent compounds, these studies help elucidate how they interact with the enzyme's active site. nih.gov
Biophysical Interaction Studies: Techniques such as circular dichroism (CD) and fluorescence spectroscopy have been used to confirm that the inhibitor binds to the enzyme and induces conformational changes in its secondary and tertiary structure. nih.govnih.gov
In Silico Modeling: Molecular docking studies have been employed to visualize the binding interactions between the inhibitors and the active site of α-glucosidase, providing a molecular basis for the observed SAR. nih.govnih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have been performed to assess the potential drug-likeness of the compounds. nih.gov
In the context of anticancer activity, preclinical evaluation has involved cellular assays to determine potency and mechanism. The 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazoliumbromide (MTT) assay is commonly used to quantify the cytotoxic effects on cancer cell lines, yielding IC₅₀ values that indicate the compound's potency. mdpi.com
Table 3: Preclinical Evaluation of Selected Imidazo[1,2-c]quinazoline Derivatives
| Compound ID | Target/Activity | Assay Type | Result | Reference(s) |
|---|---|---|---|---|
| 11j | α-Glucosidase Inhibition | In vitro enzyme assay | IC₅₀ = 12.44 µM (60x more potent than acarbose) | nih.gov |
| 19e | α-Glucosidase Inhibition | In vitro enzyme assay | IC₅₀ = 50.0 µM | nih.gov |
| 27e | α-Glucosidase Inhibition | In vitro enzyme assay | IC₅₀ = 60.03 µM | nih.gov |
| 5b, 5c | Anticancer (MCF-7 cells) | MTT Cytotoxicity Assay | Increased potency and selectivity compared to doxorubicin. | mdpi.com |
| 5h | Anticancer (HeLa cells) | MTT Cytotoxicity Assay | More cytotoxic than doxorubicin. | mdpi.com |
| 11j | Enzyme-Inhibitor Interaction | Circular Dichroism, Fluorescence Spectroscopy, Kinetic Analysis | Confirmed binding and conformational changes in α-glucosidase. | nih.gov |
Addressing Drug Resistance Mechanisms
A critical challenge in modern therapeutics, particularly in oncology, is the emergence of drug resistance. The development of compounds with novel mechanisms of action is a primary strategy to overcome this hurdle. While research directly investigating the role of this compound derivatives in circumventing specific drug resistance pathways is still in its early stages, the unique biological targets of this scaffold offer significant potential.
For instance, targeting α-glucosidase in diabetes or the MALAT1 RNA structure in cancer represents a departure from conventional therapeutic mechanisms. nih.govrsc.org Drugs acting on these novel targets would likely not be susceptible to existing resistance mechanisms that affect other drug classes.
Furthermore, some related quinazoline structures have been explored as inhibitors of pathways that contribute to drug resistance. For example, inhibitors of Poly(ADP-ribose) polymerase (PARP-1) can enhance the efficacy of DNA-damaging chemotherapy agents, potentially reversing resistance. Exploring whether imidazo[1,2-c]quinazoline derivatives can modulate similar pathways is a compelling direction for future research. The development of these compounds could provide new options for patients who have developed resistance to standard-of-care therapies.
Development of Lead Compounds for Clinical Applications
The ultimate goal of medicinal chemistry research is the development of lead compounds that can progress into clinical trials. Several highly promising lead compounds have been identified from the imidazo[1,2-c]quinazoline class, distinguished by their high potency and selectivity in preclinical models.
In the realm of diabetes research, compound 11j has been highlighted as a remarkable anti-α-glucosidase agent, being over 60 times more potent than the clinical drug acarbose. nih.gov Similarly, compounds 19e and 27e have been identified as the most effective inhibitors in a separate study, suggesting they are promising candidates for further development. nih.gov
For anticancer applications, compounds 5b and 5c emerged as leads due to their potent and selective activity against the MCF-7 breast cancer cell line. mdpi.com
The development path for these leads will involve extensive preclinical testing, including in vivo efficacy studies in animal models of disease, detailed pharmacokinetic profiling (ADME), and toxicology assessments to ensure an adequate safety margin. Successful outcomes in these studies would be required to file an Investigational New Drug (IND) application and initiate human clinical trials. The structural versatility of the imidazo[1,2-c]quinazoline scaffold provides a robust platform for optimizing these leads to enhance their drug-like properties and improve their potential for clinical success.
Table 4: Identified Lead Compounds for Potential Clinical Development
| Compound ID | Therapeutic Area | Proposed Mechanism of Action | Key Finding/Potency | Reference(s) |
|---|---|---|---|---|
| 11j | Type 2 Diabetes | α-Glucosidase Inhibition | IC₅₀ = 12.44 µM; 60.3 times more potent than acarbose. | nih.gov |
| 19e | Type 2 Diabetes | α-Glucosidase Inhibition | Identified as a most potent inhibitor with an IC₅₀ of 50.0 µM. | nih.gov |
| 27e | Type 2 Diabetes | α-Glucosidase Inhibition | Identified as a most potent inhibitor with an IC₅₀ of 60.03 µM. | nih.gov |
| 5b & 5c | Oncology | Cytotoxicity | Showed increased potency and selectivity against MCF-7 breast cancer cells. | mdpi.com |
| 2z | Oncology | MALAT1 RNA Intercalation | Binds to MALAT1 RNA triple-helix and exhibits cytotoxicity (IC₅₀ = 8.0 µM in SKOV-3 cells). | rsc.org |
Q & A
Advanced Research Question
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in 5m) enhance stability and binding affinity to targets like lipid peroxidation enzymes .
- Quantum Mechanical Modeling : Predicts electronic properties (e.g., HOMO-LUMO gaps) and docking interactions with receptors (e.g., tyrosine kinases) .
Q. Methodological Approach :
- SAR Workflow : Synthesize analogs with systematic substituent variations → assay bioactivity → correlate with DFT-calculated parameters (e.g., charge distribution) .
How can contradictions in reaction yields under varying catalytic conditions be resolved?
Advanced Research Question
Discrepancies arise from:
Q. Resolution Strategies :
- Design of Experiments (DoE) : Use factorial analysis to optimize catalyst concentration, solvent, and temperature .
- In Situ Monitoring : LC-MS tracks intermediate formation to identify yield-limiting steps .
What analytical challenges arise in interpreting NMR spectra of Imidazo[1,2-c]quinazoline derivatives?
Advanced Research Question
Challenges include:
Q. Best Practices :
- Isotopic Labeling : ¹³C-enriched samples aid in assigning quaternary carbons.
- DFT-Based Prediction : Computational NMR shifts validate assignments (e.g., B3LYP/6-311+G(d,p)) .
What crystallographic parameters are critical for resolving planar deviations in Imidazo[1,2-c]quinazoline structures?
Advanced Research Question
Key parameters from X-ray analysis:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
